Butyric acid, 3,3'-diselenobis[3-methyl-
Description
Butyric acid, 3,3'-diselenobis[3-methyl-] is a selenated derivative of butyric acid (C₄H₈O₂), where two selenium atoms replace oxygen or sulfur in a diselenide (-Se-Se-) bridge. The substitution of selenium and methyl groups at specific positions (e.g., 3,3') likely influences reactivity, stability, and biological activity compared to non-selenium or shorter-chain analogs.
Properties
CAS No. |
1599-27-5 |
|---|---|
Molecular Formula |
C10H18O4Se2 |
Molecular Weight |
360.2 g/mol |
IUPAC Name |
3-[(1-carboxy-2-methylpropan-2-yl)diselanyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H18O4Se2/c1-9(2,5-7(11)12)15-16-10(3,4)6-8(13)14/h5-6H2,1-4H3,(H,11,12)(H,13,14) |
InChI Key |
UJTWQTXGKNKDDM-UHFFFAOYSA-N |
SMILES |
CC(C)(CC(=O)O)[Se][Se]C(C)(C)CC(=O)O |
Canonical SMILES |
CC(C)(CC(=O)O)[Se][Se]C(C)(C)CC(=O)O |
Synonyms |
3,3'-Diselenobis(3-methylbutyric acid) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Selenium-Containing Compounds
Key Selenated Analogs:
Comparison Insights :
- Steric Effects: The 4,4'-diselenobis[3,3-dimethyl] variant has methyl groups at the 3-position, increasing steric hindrance around the diselenide bridge. This may reduce reactivity compared to the hypothetical 3,3'-diselenobis[3-methyl-] compound, where substituents are closer to the reactive Se-Se bond .
- Chain Length: Hexanoic acid’s longer C6 backbone (vs. C4 in butyric acid derivatives) could improve membrane permeability in biological systems but reduce volatility in industrial applications .
- Selenium vs. Sulfur : Selenium’s lower electronegativity and larger atomic radius compared to sulfur may confer distinct redox properties, making diselenides more prone to oxidation than disulfides .
Comparison with Non-Selenium Butyric Acid Derivatives
Common Butyric Acid Analogs:
Functional Differences :
- Volatility and Odor: Straight-chain butyric acid is notorious for its rancid smell, whereas 3-methylbutanoic acid contributes to desirable aromas in fermented products . The selenated derivative’s odor profile is uncharacterized but likely distinct due to selenium’s properties.
- Biological Activity: Butyric acid is a key energy source for gut epithelial cells, while selenium-containing analogs may act as antioxidants or enzyme cofactors due to selenium’s role in selenoproteins .
Research and Application Insights
- Synthesis and Stability : Selenium-containing butyric acid derivatives are rare in literature. The synthesis of such compounds likely involves selenation of butyric acid precursors, but stability challenges (e.g., susceptibility to oxidation) may limit industrial use .
- Potential Uses: Pharmaceuticals: Selenium’s antioxidant properties suggest applications in mitigating oxidative stress . Agriculture: Microencapsulated butyric acid is used in animal feed; selenated versions could enhance bioavailability or controlled release .
Table 1: Physicochemical Properties of Key Compounds
| Property | Butyric Acid, 3,3'-diselenobis[3-methyl-] | Butyric Acid, 4,4'-diselenobis[3,3-dimethyl] | Hexanoic Acid, 6,6'-diselenodi- |
|---|---|---|---|
| Molecular Weight | 390 (inferred) | 390 | 390 |
| Solubility (Predicted) | Low in water, high in lipids | Similar | Higher lipid solubility |
| Reactivity | High (proximity of Se-Se to methyl) | Moderate (steric hindrance) | Moderate (longer chain) |
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